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Compound of Interest

Compound Name: 3-Amino-2-chloro-4-fluorophenol

Cat. No.: B8728451

Get Quote

Chemical Identity & Core Properties
3-Amino-2-chloro-4-fluorophenol is a tri-substituted benzene derivative characterized by a

dense functionalization pattern. Its structure features an electron-donating hydroxyl group and

amino group flanked by electron-withdrawing halogen atoms (chlorine and fluorine), creating a

unique electronic push-pull system that influences its reactivity and binding affinity in medicinal

chemistry.

Identification Data
Property Detail

Chemical Name 3-Amino-2-chloro-4-fluorophenol

CAS Number 1427407-23-5

Molecular Formula C₆H₅ClFNO

Molecular Weight 161.56 g/mol

SMILES Nc1c(F)ccc(O)c1Cl

InChIKey ZOHCUDKMOCVFEZ-UHFFFAOYSA-N
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Physicochemical Profile[3]
Appearance: Typically an off-white to pale grey solid.

Solubility: Soluble in DMSO, methanol, and ethyl acetate; sparingly soluble in water due to

the lipophilic halogens.

Acidity (pKa): The phenolic hydroxyl is expected to be more acidic than unsubstituted phenol

(pKa ~10) due to the inductive electron-withdrawal by the adjacent chlorine and fluorine

atoms. Predicted pKa is approximately 8.5–9.2.

LogP: Estimated at 1.8–2.2, indicating moderate lipophilicity suitable for drug-like scaffolds.

Structural Analysis & Electronic Effects
The positioning of substituents on the benzene ring dictates the molecule's chemical behavior

and utility in drug design.

Substituent Interaction Map
1-OH (Hydroxyl): Acts as a hydrogen bond donor/acceptor. The ortho-chlorine (at C2) may

form a weak intramolecular hydrogen bond, stabilizing the conformation.

2-Cl (Chlorine): Provides steric bulk and metabolic stability. It blocks the metabolically

vulnerable ortho-position relative to the phenol.

3-NH₂ (Amino): A strong electron donor. Its position between the chlorine and fluorine atoms

creates a sterically crowded environment, affecting nucleophilicity.

4-F (Fluorine): Increases metabolic stability (blocking para-oxidation relative to the amine if it

were unsubstituted) and modulates the pKa of the neighboring amine.

Graphviz Diagram: Electronic Interactions
The following diagram illustrates the electronic directing effects and steric environment of the

molecule.
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Caption: Structural relationship and electronic interactions between substituents on the

benzene ring.

Synthetic Pathways
Synthesis of 3-amino-2-chloro-4-fluorophenol is challenging due to the need for precise

regiocontrol. Direct chlorination of 3-amino-4-fluorophenol often yields a mixture of isomers (2-

chloro and 6-chloro). A more reliable route involves the reduction of a carefully constructed

nitro-precursor.

Primary Route: Chlorination of 3-Amino-4-fluorophenol
This method utilizes the directing power of the amino group. However, the amino group must

often be protected (e.g., as an acetamide) to prevent over-chlorination or oxidation.

Starting Material: 3-Amino-4-fluorophenol.[1][2][3][4][5]
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Protection: Acetylation with acetic anhydride to form N-(5-hydroxy-2-fluorophenyl)acetamide.

Chlorination: Reaction with N-chlorosuccinimide (NCS) in DMF or acetonitrile.

Regioselectivity: The acetamide directs ortho (position 2 or 6). Position 2 is sterically

crowded but electronically activated. Optimization of temperature is required to favor the

2-chloro isomer over the 6-chloro isomer.

Deprotection: Hydrolysis of the acetyl group using HCl/MeOH.

Alternative Route: Reduction of Nitro-Precursor
A more definitive synthesis avoids isomer separation by establishing the substitution pattern

early.

Precursor:2-Chloro-4-fluoro-3-nitrophenol (or a protected ether derivative).

Reduction: Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Iron/NH₄Cl).

Product: 3-Amino-2-chloro-4-fluorophenol.[6]

Graphviz Diagram: Synthetic Workflow
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Caption: Proposed synthetic route via controlled chlorination of the protected amino-phenol

precursor.

Spectroscopic Characterization (Predicted)
Researchers verifying the identity of CAS 1427407-23-5 should look for the following spectral

signatures.

Proton NMR (¹H NMR) in DMSO-d₆
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The molecule has only two aromatic protons (H5 and H6), which are adjacent (ortho-coupling).

Proton
Position

Chemical Shift
(δ ppm)

Multiplicity
Coupling
Constants (J)

Assignment
Logic

OH 9.5 – 10.0 Broad Singlet -
Phenolic proton,

exchangeable.

H5 6.80 – 6.95
dd (doublet of

doublets)

Hz,

Hz

Ortho to F (large

coupling), Ortho

to H6.

H6 6.40 – 6.60 dd
Hz,

Hz

Ortho to OH

(shielded), Meta

to F.

NH₂ 4.8 – 5.2 Broad Singlet -
Amine protons,

exchangeable.

Mass Spectrometry (MS)
Ionization Mode: ESI- (Negative mode preferred for phenols) or ESI+ (Positive mode for

amines).

Molecular Ion:

[M+H]⁺: m/z 162.0 (approx)

[M-H]⁻: m/z 160.0 (approx)

Isotope Pattern: Distinct chlorine signature. The M and M+2 peaks will show a characteristic

3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes.

Applications in Drug Discovery
This compound serves as a high-value "Building Block" (Scaffold) in medicinal chemistry.[7]

Kinase Inhibitor Scaffolds
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The 3-amino-4-fluorophenol motif is a core component of the multi-kinase inhibitor Regorafenib

(Stivarga). The introduction of the 2-chloro substituent in 3-amino-2-chloro-4-fluorophenol
offers specific advantages:

Selectivity Tuning: The chlorine atom fills hydrophobic pockets in the kinase ATP-binding site

(e.g., "gatekeeper" regions), potentially altering selectivity profiles against c-Met, VEGFR, or

RAF kinases.

Metabolic Stability: The chlorine atom at position 2 blocks metabolic hydroxylation or

glucuronidation at that site, extending the half-life of the drug candidate.

Agrochemicals
Halogenated aminophenols are precursors for benzoylurea insecticides and herbicides. The

specific halogen pattern confers resistance to environmental degradation while maintaining

biological activity against target pests.

Safety & Handling
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

Handling: Use in a fume hood. The compound is an aminophenol derivative and may be

sensitive to oxidation (darkening upon air exposure). Store under inert gas (Nitrogen/Argon)

at 2-8°C.

Hazards: Potential sensitizer. Avoid inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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